molecular formula C22H14F2N2O2 B12572080 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione

Katalognummer: B12572080
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: HZZMJJIQCSEESB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a synthetic organic compound with the molecular formula C22H14F2N2O2. It is known for its unique chemical structure and properties, which make it valuable in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of specific reagents and catalysts to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,9-Difluoro-5,12-dimethylquinolino[2,3-b]acridine-7,14-dione
  • SCHEMBL13925420

Uniqueness

Compared to similar compounds, 2,9-Difluoro-5,12-dimethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its specific fluorine substitutions and the resulting chemical properties.

Eigenschaften

Molekularformel

C22H14F2N2O2

Molekulargewicht

376.4 g/mol

IUPAC-Name

2,9-difluoro-5,12-dimethylquinolino[2,3-b]acridine-7,14-dione

InChI

InChI=1S/C22H14F2N2O2/c1-25-17-5-3-11(23)7-13(17)21(27)15-10-20-16(9-19(15)25)22(28)14-8-12(24)4-6-18(14)26(20)2/h3-10H,1-2H3

InChI-Schlüssel

HZZMJJIQCSEESB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.